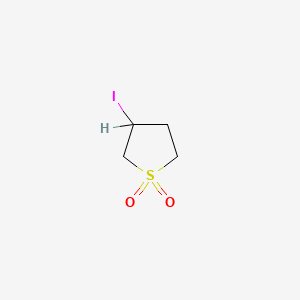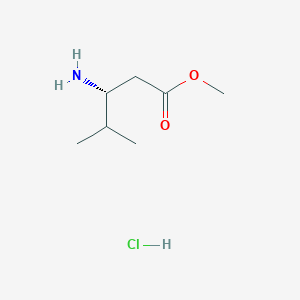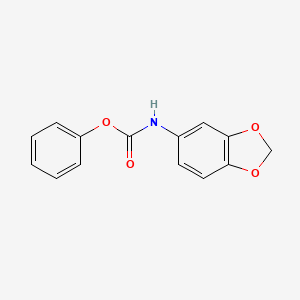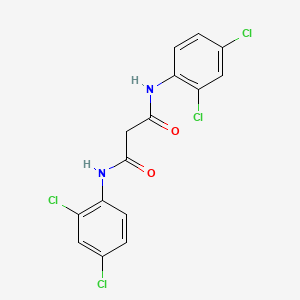
2-Bromo-4,5-dichloroaniline
説明
科学的研究の応用
Synthesis and Chemical Structure
2-Bromo-4,5-dichloroaniline and its derivatives are used in the synthesis of various chemical compounds. For example, Ferguson et al. (1998) studied the compounds 2,4-dibromo-6-chloroaniline, N-acetyl-4-bromo-2,6-dichloroaniline, and N-formyl-4-bromo-2,6-difluoroaniline, highlighting their molecular structures and hydrogen bonding characteristics (Ferguson, Low, Penner, & Wardell, 1998).
Antimicrobial Properties
Kimura et al. (1962) synthesized new N-derivatives of 2,5-dichloroaniline and related compounds, exploring their potential antimicrobial activity. This research highlighted the strong antibacterial activities of certain derivatives, particularly against Staphylococcus aureus (Kimura, Yabuuchi, Hisaki, Sugimoto, Ohyama, & Mochida, 1962).
Bromination Kinetics
The kinetics of bromination of various anilines, including 2,6-dichloroaniline and 2,4-dichloroaniline, were studied by Bell and De Maria (1969). They focused on the rate-determining steps and the impact of bromide ion concentration, providing valuable insights into the chemical reactions involving halogenated anilines (Bell & De Maria, 1969).
Environmental Impact and Bioremediation
Kuhn and Suflita (1989) investigated the biodegradation of chloroanilines in polluted aquifers, finding that these compounds can be dehalogenated under methanogenic conditions. This research is significant for understanding the environmental impact of such chemicals and their potential remediation (Kuhn & Suflita, 1989).
Identification in Color Additives
Weisz and Andrzejewski (2003) identified a contaminant, 2-bromo-3,4,5,6-tetrachloroaniline, in certain color additives, demonstrating the importance of rigorous quality control in the manufacturing of color additives (Weisz & Andrzejewski, 2003).
Detection in Drinking Water
Gruzdev et al. (2011) developed a procedure for detecting chloroanilines in drinking water. This method includes the formation of bromo derivatives, highlighting the relevance of monitoring such compounds for environmental and health safety (Gruzdev, Alferova, Kondratenok, & Zenkevich, 2011).
Safety and Hazards
2-Bromo-4,5-dichloroaniline may cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
作用機序
Mode of Action
These reactive species can bind to cellular macromolecules, leading to various biological effects .
Biochemical Pathways
Aniline and its derivatives are known to be involved in various metabolic pathways, including those related to the metabolism of xenobiotics by cytochrome p450 enzymes .
Pharmacokinetics
Aniline and its derivatives are generally known to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Aniline and its derivatives can cause methemoglobinemia, a condition where an abnormal amount of methemoglobin (a form of hemoglobin) is produced .
Action Environment
The action of 2-Bromo-4,5-dichloroaniline can be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals . For example, the reactivity of aniline derivatives can be affected by the pH of the environment, with increased reactivity observed under acidic conditions .
特性
IUPAC Name |
2-bromo-4,5-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMRRASCBCVQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524311 | |
| Record name | 2-Bromo-4,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1940-30-3 | |
| Record name | 2-Bromo-4,5-dichlorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



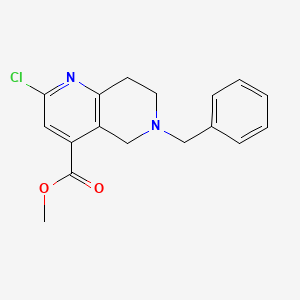
![tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060101.png)
![2-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3060102.png)
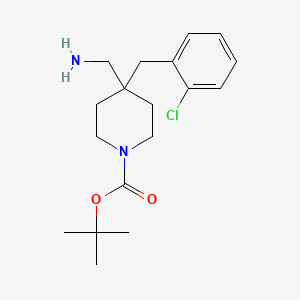
![3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060106.png)
![1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3060109.png)

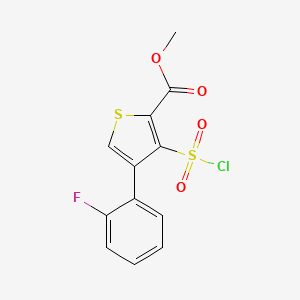
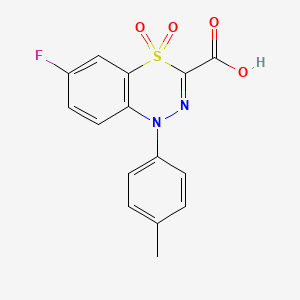
![Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3060113.png)
